Cas no 498-07-7 ((1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol)

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol structure
498-07-7 structure
Product name:(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
CAS No:498-07-7
MF:C6H10O5
MW:162.1406
MDL:MFCD00063248
CID:37798
PubChem ID:79029

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Chemical and Physical Properties

Names and Identifiers

    • 1,6-anhydro-β-D-glucose
    • 1,6-Anhydro-beta-D-glucose
    • 1,6-Anhydro-beta-D-glucopyranose
    • (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
    • 1,6-Anhydro-β-D-glucopyranose
    • Levoglucosan
    • LEVOGLUCOSAN(RG)
    • 1,6-Anhydro-β-glucopyranose
    • Leucoglucosan
    • 1,6-Anhydroglucose
    • 1,6-Anhydro-beta-glucopyranose
    • Glucosan
    • 1,6-Anhydro-D-glucose
    • 1,6-Anhydro-b-D-glucopyranose
    • 5132N17FSD
    • ANHYDROGLUCOSE
    • 1,6-Anhydro-D-glucopyranose
    • Anhydro-d-mannosan
    • L-glucosan
    • beta-D-Glucopyranose,
    • MDL: MFCD00063248
    • Inchi: 1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1
    • InChI Key: TWNIBLMWSKIRAT-VFUOTHLCSA-N
    • SMILES: O1[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O2)O[H])O[H])O[H]
    • BRN: 80998

Computed Properties

  • Exact Mass: 162.052823g/mol
  • Surface Charge: 0
  • XLogP3: -2.1
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 162.052823g/mol
  • Monoisotopic Mass: 162.052823g/mol
  • Topological Polar Surface Area: 79.2Ų
  • Heavy Atom Count: 11
  • Complexity: 161
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2132 (rough estimate)
  • Melting Point: 182-184 °C (lit.)
  • Boiling Point: 383.8°C at 760 mmHg
  • Refractive Index: -66.5 ° (C=2, H2O)
  • Water Partition Coefficient: Soluble in Ethanol and Water.
  • PSA: 79.15000
  • LogP: -2.17580
  • Solubility: Not determined
  • Specific Rotation: -66 º (c=1 in H2O)
  • Optical Activity: [α]18/D −66°, c = 1 in H2O

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S22-S24/25
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Hazardous Material Identification: Xn
  • Safety Term:S22;S24/25
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R20/21/22

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Customs Data

  • HS CODE:29400000
  • Customs Data:

    China Customs Code:

    29400000

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16724-1g
1,6-Anhydro-beta-D-glucopyranose, 99%
498-07-7 99%
1g
¥918.00 2023-02-28
Ambeed
A380273-250mg
(1R,2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
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250mg
$6.0 2024-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1035300-50MG
498-07-7
50MG
¥5005.72 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
06724-25MG
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7
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¥942.54 2024-12-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSB055-1G
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7 95%
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¥ 1,280.00 2023-04-13
Enamine
EN300-7375411-1.0g
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-7375411-5.0g
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7 95.0%
5.0g
$59.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028403-5g
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7 99%
5g
¥377 2023-06-14
S e l l e c k ZHONG GUO
S3319-5mg
Levoglucosan
498-07-7 99.17%
5mg
¥876.87 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1035300-50MG
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
498-07-7
50mg
¥3651.53 2025-01-16

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Westerhof, R. J. M.; Oudenhoven, S. R. G.; Marathe, P. S.; Engelen, M.; Garcia-Perez, M.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 555-566

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Raw materials

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Preparation Products

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:498-07-7)(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Purity:99%/99%
Quantity:25g/100g
Price ($):239.0/790.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:498-07-7)1,6-Anhydro-β-D-glucose
Purity:98%
Quantity:Company Customization
Price ($):discuss personally